molecular formula C15H11Cl2NO4 B12083073 Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate

Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate

Cat. No.: B12083073
M. Wt: 340.2 g/mol
InChI Key: XNGDZHDGPNNFIU-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate: is an organic compound that belongs to the class of esters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: Methyl 2-(4-aminophenyl)-2-(3,4-dichlorophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetic acid and methanol.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.

Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Industry: Used in the production of specialty chemicals, including fragrances and flavorings, due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro and dichlorophenyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 2-(4-nitrophenyl)-2-phenylacetate: Similar structure but lacks the dichlorophenyl group.

    Methyl 2-(4-aminophenyl)-2-(3,4-dichlorophenyl)acetate: Reduction product of the nitro compound.

    Methyl 2-(4-nitrophenyl)-2-(2,4-dichlorophenyl)acetate: Isomer with different chlorine substitution pattern.

Uniqueness: The presence of both nitro and dichlorophenyl groups in methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate (C15H11Cl2NO4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H11Cl2NO4
  • Molecular Weight : 336.16 g/mol
  • CAS Number : 1923065-87-5
  • Structure : The compound features a nitro group and dichlorophenyl substituents, which are critical for its biological activity.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing moderate to high inhibitory effects. The presence of electron-withdrawing groups like nitro and chloro enhances the antibacterial potency by increasing lipophilicity and facilitating membrane penetration .

Antitumor Activity

Recent research has focused on the anticancer potential of similar compounds. The presence of a dichlorophenyl moiety is associated with increased cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds structurally related to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases, which are essential for DNA replication and repair.
  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitro-substituted phenyl esters, this compound demonstrated an MIC value comparable to standard antibiotics like ampicillin against S. aureus .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of dichlorophenyl derivatives revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM against MCF-7 cells. This study highlighted the importance of structural modifications in enhancing biological activity .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureusMIC = 8 µg/ml
AntibacterialEscherichia coliMIC = 12 µg/ml
AntitumorMCF-7 (breast cancer)IC50 = 10 µM
AntitumorA549 (lung cancer)IC50 = 15 µM

Properties

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetate

InChI

InChI=1S/C15H11Cl2NO4/c1-22-15(19)14(10-4-7-12(16)13(17)8-10)9-2-5-11(6-3-9)18(20)21/h2-8,14H,1H3

InChI Key

XNGDZHDGPNNFIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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